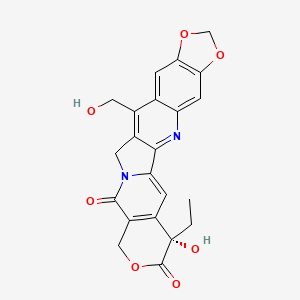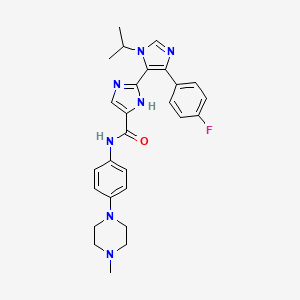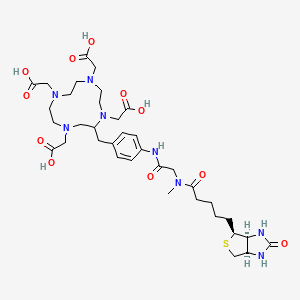
DOTA-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTA-biotin is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins. This conjugate is primarily used in pretargeted radioimmunotherapy, where it helps deliver radioactive substances to specific targets, such as tumors, by exploiting the high affinity between biotin and avidin/streptavidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DOTA-biotin can be synthesized using solid-phase synthesis techniques. One common method involves the preparation of DOTA from a cyclen precursor on a solid-phase support, followed by its linkage to biotin . The synthesis typically involves the use of protecting groups and specific reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated synthesizers and high-throughput purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: DOTA-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be modified through substitution reactions to introduce different functional groups.
Chelation Reactions: DOTA acts as a chelating agent, forming stable complexes with metal ions such as yttrium-90 and gallium-68.
Common Reagents and Conditions:
Reagents: Common reagents include cyclen, biotin, and metal ions for chelation.
Major Products: The major products of these reactions are this compound conjugates with various metal ions, which are used in imaging and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
DOTA-biotin has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions for various analytical techniques.
Biology: Employed in biotin-avidin/streptavidin systems for labeling and detection of biomolecules.
Medicine: Utilized in pretargeted radioimmunotherapy for targeted cancer treatment.
Industry: Applied in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Wirkmechanismus
DOTA-biotin exerts its effects through the high-affinity interaction between biotin and avidin/streptavidin. In pretargeted radioimmunotherapy, an antibody conjugated with avidin/streptavidin is first administered to target tumor cells. After allowing time for the antibody to accumulate in the tumor, this compound conjugated with a radioactive metal ion is administered. The biotin binds to the avidin/streptavidin on the tumor cells, delivering the radioactive payload directly to the tumor .
Vergleich Mit ähnlichen Verbindungen
DTPA-biotin: Another biotin conjugate used in similar applications but with different chelating properties.
DOTA-derivatives: Various DOTA derivatives are used for different metal ions and applications.
Uniqueness: DOTA-biotin is unique due to its high stability and specificity in forming metal complexes, making it highly effective in targeted imaging and therapy applications .
Eigenschaften
Molekularformel |
C36H54N8O11S |
|---|---|
Molekulargewicht |
806.9 g/mol |
IUPAC-Name |
2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |
InChI-Schlüssel |
XNDGMGWABJHCRC-DZBXECLCSA-N |
Isomerische SMILES |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Kanonische SMILES |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


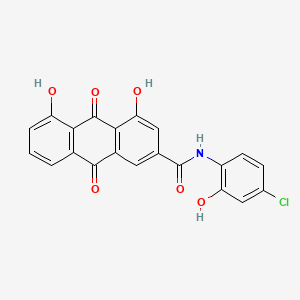
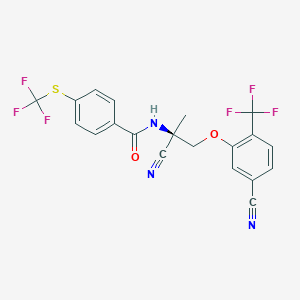
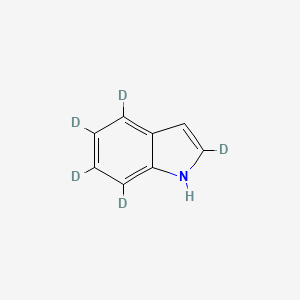
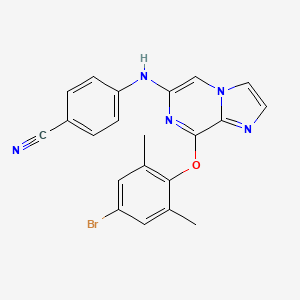
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
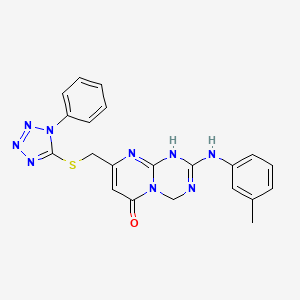
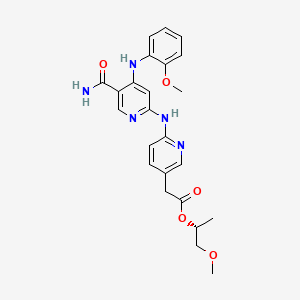
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
